

# 2-Chloroethoxymethyl acetate chemical structure and properties

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## Compound of Interest

Compound Name: 2-Chloroethoxymethyl acetate

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An In-Depth Technical Guide to 2-(2-Chloroethoxy)ethyl Acetate for Researchers and Drug Development Professionals

## Introduction: Defining the Molecule and Its Relevance

In the landscape of organic synthesis and pharmaceutical development, the precision of molecular architecture is paramount. This guide focuses on 2-(2-Chloroethoxy)ethyl acetate, a bifunctional molecule with potential applications as a versatile intermediate. It is crucial to distinguish this compound from structurally similar names to ensure clarity in research and synthesis. The IUPAC name, 2-(2-chloroethoxy)ethyl acetate, and its CAS number, 14258-40-3, definitively identify this molecule.<sup>[1][2]</sup> Its structure features a primary alkyl chloride, an ether linkage, and an ester group, offering multiple sites for chemical modification. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

## Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's properties is the foundation of its application in research and development. The key physicochemical properties of 2-(2-Chloroethoxy)ethyl acetate are summarized in the table below.

Property	Value	Source
IUPAC Name	2-(2-chloroethoxy)ethyl acetate	[2]
Synonyms	2-(2-chloroethoxy)ethanol acetate, 1-Acetoxy-2-(2-chloroethoxy)ethane	[1][2]
CAS Number	14258-40-3	[1]
Molecular Formula	C6H11ClO3	[1][2]
Molecular Weight	166.6 g/mol	[1][2]
Appearance	Liquid	[3]
Boiling Point	223 °C at 760 mmHg	
Purity	Typically ≥97%	[3]
Storage Temperature	4°C or Ambient	[3]

The structural arrangement of 2-(2-Chloroethoxy)ethyl acetate is visualized in the following diagram:

Caption: Chemical structure of 2-(2-Chloroethoxy)ethyl acetate.

## Reactivity and Synthetic Applications

The synthetic utility of 2-(2-Chloroethoxy)ethyl acetate stems from the differential reactivity of its functional groups. The primary alkyl chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. The ester group can be hydrolyzed under acidic or basic conditions to reveal a primary alcohol, which can then be further manipulated. The ether linkage is generally stable under many reaction conditions, providing a robust scaffold.

These characteristics make 2-(2-Chloroethoxy)ethyl acetate a valuable precursor in the synthesis of various compounds, including but not limited to:

- **Pharmaceutical Intermediates:** The molecule can serve as a starting material for the synthesis of more complex drug candidates. The chloroethoxyethyl moiety can be incorporated into larger molecules to modulate their pharmacokinetic properties, such as solubility and metabolic stability.
- **Specialty Chemicals:** Its bifunctional nature allows for its use in the production of specialty polymers, surfactants, and other materials where a hydrophilic ether chain and a reactive site are required.

## Experimental Protocol: Nucleophilic Substitution with Sodium Azide

The following protocol details a representative nucleophilic substitution reaction on 2-(2-Chloroethoxy)ethyl acetate. This procedure is illustrative and should be adapted and optimized based on specific laboratory conditions and desired outcomes.

**Objective:** To synthesize 2-(2-azidoethoxy)ethyl acetate via nucleophilic substitution of the chloride with an azide group.

**Materials:**

- 2-(2-Chloroethoxy)ethyl acetate (1 eq)
- Sodium azide (1.5 eq)
- Dimethylformamide (DMF), anhydrous
- Deionized water
- Diethyl ether
- Magnesium sulfate, anhydrous
- Round-bottom flask

- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Separatory funnel
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Chloroethoxy)ethyl acetate in anhydrous DMF. The use of an inert atmosphere is crucial to prevent the introduction of moisture, which could lead to side reactions.
- **Addition of Nucleophile:** To the stirred solution, add sodium azide in one portion. Sodium azide is the nucleophile that will displace the chloride ion. An excess is used to drive the reaction to completion.
- **Reaction Conditions:** Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water. This will dissolve the inorganic salts.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). The organic layers are combined.
- **Washing:** Wash the combined organic layers with deionized water and then with brine to remove any remaining DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude 2-(2-azidoethoxy)ethyl acetate can be purified by column chromatography on silica gel if necessary.

### Causality Behind Experimental Choices:

- **Solvent:** DMF is chosen as the solvent because it is a polar aprotic solvent, which is ideal for SN2 reactions. It effectively solvates the sodium cation, leaving the azide anion more nucleophilic.
- **Temperature:** The reaction is heated to increase the rate of reaction. However, the temperature should be carefully controlled to avoid potential decomposition of the starting material or product.
- **Excess Nucleophile:** Using an excess of sodium azide helps to ensure that the equilibrium of the reaction is shifted towards the product side, maximizing the yield.

## Safety and Handling

2-(2-Chloroethoxy)ethyl acetate is classified as a hazardous substance.[3] It is harmful if swallowed or in contact with skin, and can cause serious eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[3]

## Conclusion

2-(2-Chloroethoxy)ethyl acetate is a valuable and versatile building block in organic synthesis. Its distinct functional groups offer a platform for a variety of chemical transformations, making it a key intermediate in the development of pharmaceuticals and specialty chemicals. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective utilization in a research and development setting.

## References

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